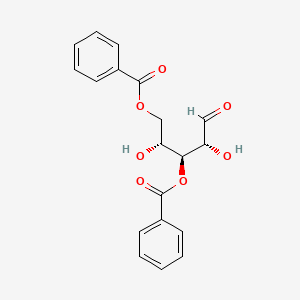
D-Xylose, 3,5-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Xylose, 3,5-dibenzoate: is a derivative of D-xylose, a five-carbon aldose sugar. This compound is characterized by the presence of two benzoate groups attached to the 3rd and 5th carbon atoms of the D-xylose molecule. D-Xylose itself is a naturally occurring sugar found in various plants and is a significant component of hemicellulose, a major constituent of plant cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3,5-dibenzoate typically involves the esterification of D-xylose with benzoic acid derivatives. One common method includes the reaction of D-xylose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of immobilized catalysts can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: D-Xylose, 3,5-dibenzoate can undergo various chemical reactions, including:
Oxidation: The benzoate groups can be oxidized to form carboxylic acids.
Reduction: The ester bonds can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of D-xylose, 3,5-dicarboxylic acid.
Reduction: Formation of D-xylose, 3,5-dihydroxy compound.
Substitution: Formation of various substituted D-xylose derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: D-Xylose, 3,5-dibenzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the metabolism of xylose and its derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the breakdown and utilization of xylose in microorganisms .
Medicine: this compound has potential applications in drug delivery systems. The benzoate groups can be modified to attach therapeutic agents, allowing for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and resins. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials .
Mechanism of Action
The mechanism of action of D-Xylose, 3,5-dibenzoate involves its interaction with specific enzymes and molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release D-xylose and benzoic acid. The released D-xylose can then enter metabolic pathways such as the pentose phosphate pathway, where it is further metabolized to produce energy and other essential metabolites .
Comparison with Similar Compounds
D-Xylose: The parent compound of D-Xylose, 3,5-dibenzoate, which lacks the benzoate groups.
L-Arabinose: A similar five-carbon sugar with a different stereochemistry.
D-Arabitol: A sugar alcohol derived from the reduction of D-xylose.
Uniqueness: this compound is unique due to the presence of benzoate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[(2R,3S,4R)-3-benzoyloxy-2,4-dihydroxy-5-oxopentyl] benzoate |
InChI |
InChI=1S/C19H18O7/c20-11-15(21)17(26-19(24)14-9-5-2-6-10-14)16(22)12-25-18(23)13-7-3-1-4-8-13/h1-11,15-17,21-22H,12H2/t15-,16+,17+/m0/s1 |
InChI Key |
DTZDHFWABDJANX-GVDBMIGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















